![molecular formula C22H24N2O2 B8195878 PD-1/PD-L1-IN-9](/img/structure/B8195878.png)
PD-1/PD-L1-IN-9
Overview
Description
PD-1/PD-L1-IN-9 is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Effects in Advanced Cancers : The blockade of the PD-L1/PD-1 pathway has shown remarkable anti-tumor effects in patients with advanced cancers, making it a standard for developing new immune checkpoint blockade therapies and combination therapies (Jong-Ho Cha et al., 2019).
Enhancing Macrophage Phagocytosis : Blocking PD-1–PD-L1 in vivo increases macrophage phagocytosis, reduces tumor growth, and prolongs the survival of mice in cancer models (S. Gordon et al., 2017).
Regulation of T cell Activation : Engagement of PD-1 by PD-L1 leads to the inhibition of T cell receptor-mediated lymphocyte proliferation and cytokine secretion, impacting the threshold between tolerance and autoimmunity (G. Freeman et al., 2000).
Clinical Results in Treating Malignancies : PD-1 and PD-L1 inhibitors have shown promising clinical results in treating a range of malignancies, with FDA-approved indications spanning various cancer types (J. Gong et al., 2018).
Therapeutic Effects in Human Cancers : These inhibitors have shown promising therapeutic effects in treating human cancers, with potential for combination therapy and predictive models (Q. Tang et al., 2022).
Restoring Antitumor Immune Response : In certain lymphomas, PD-1/PD-L1 pathway blockade restores a T cell-mediated antitumor immune response (W. Xie et al., 2020).
Impact on Immune Suppression : PD-L1 expression in both the host and tumor compartment contributes to immune suppression, suggesting both sources could predict sensitivity to agents targeting the PD-L1/PD-1 axis (J. Lau et al., 2017).
Durable Tumor Regression : Anti-PD-L1 antibody induced durable tumor regression and prolonged stabilization of disease in patients with various advanced cancers (J. Brahmer et al., 2012).
Enhancing Antitumor Immunity : Blockade of PD-1 signaling significantly enhances antitumor immunity, producing durable clinical responses and prolonging survival in cancer patients (Akintunde Akinleye et al., 2019).
properties
IUPAC Name |
2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2/h3-12,23,25H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIWBJMRQBWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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